molecular formula C12H14FN5OS B2835775 N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]-2-fluoropyridine-4-carboxamide CAS No. 1384740-61-7

N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]-2-fluoropyridine-4-carboxamide

Cat. No.: B2835775
CAS No.: 1384740-61-7
M. Wt: 295.34
InChI Key: VXBMOVCCPGUBRM-UHFFFAOYSA-N
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Description

N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]-2-fluoropyridine-4-carboxamide is a complex organic compound that features a triazole ring, a pyridine ring, and a carboxamide group

Preparation Methods

Chemical Reactions Analysis

N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]-2-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the pyridine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]-2-fluoropyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]-2-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzyme active sites, while the fluoropyridine moiety can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar compounds to N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]-2-fluoropyridine-4-carboxamide include:

  • N-[2-(3-ethyl-5-phenyl-4H-1,2,4-triazol-4-yl)ethyl]-2-fluoropyridine-4-carboxamide
  • N-[2-(3-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl)ethyl]-2-fluoropyridine-4-carboxamide

These compounds share the triazole and pyridine rings but differ in the substituents attached to the triazole ring. The unique combination of the sulfanyl group and the fluoropyridine moiety in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

N-[2-(3-ethyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]-2-fluoropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN5OS/c1-2-10-16-17-12(20)18(10)6-5-15-11(19)8-3-4-14-9(13)7-8/h3-4,7H,2,5-6H2,1H3,(H,15,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBMOVCCPGUBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=S)N1CCNC(=O)C2=CC(=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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